Cas no 2606-57-7 (1-(Bromomethyl)-4-ethoxybenzene)
1-(Bromomethyl)-4-ethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Bromomethyl)-4-ethoxybenzene
- Benzene,1-(bromomethyl)-4-ethoxy-
- p-Ethoxybenzylbromide
- Phenetole,p-(bromomethyl)- (7CI,8CI)
- Benzene, 1-(bromomethyl)-4-ethoxy-
- QAYLIWBLUTYRTC-UHFFFAOYSA-N
- 4-ethoxybenzyl bromide
- DTXSID30563911
- CAA60657
- 2606-57-7
- AKOS000117802
- O10318
- FT-0722791
- SCHEMBL3720666
- BS-13408
- AB91122
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- MDL: MFCD08444317
- Inchi: 1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
- InChI Key: QAYLIWBLUTYRTC-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 213.99933
- Monoisotopic Mass: 213.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.349±0.06 g/cm3(Predicted)
- Boiling Point: 258.9±15.0 °C(Predicted)
- PSA: 9.23
1-(Bromomethyl)-4-ethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B847200-10mg |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B847200-50mg |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B847200-100mg |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | OR46549-1g |
4-Ethoxybenzyl bromide |
2606-57-7 | 1g |
£537.00 | 2025-02-20 | ||
| Apollo Scientific | OR46549-100mg |
4-Ethoxybenzyl bromide |
2606-57-7 | 100mg |
£171.00 | 2025-02-20 | ||
| Apollo Scientific | OR46549-250mg |
4-Ethoxybenzyl bromide |
2606-57-7 | 250mg |
£225.00 | 2025-02-20 | ||
| Apollo Scientific | OR46549-500mg |
4-Ethoxybenzyl bromide |
2606-57-7 | 500mg |
£351.00 | 2025-02-20 | ||
| A2B Chem LLC | AB28825-500mg |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 97% | 500mg |
$130.00 | 2024-04-20 | |
| A2B Chem LLC | AB28825-1g |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 97% | 1g |
$190.00 | 2024-04-20 | |
| A2B Chem LLC | AB28825-5g |
1-(Bromomethyl)-4-ethoxybenzene |
2606-57-7 | 97% | 5g |
$550.00 | 2024-04-20 |
1-(Bromomethyl)-4-ethoxybenzene Suppliers
1-(Bromomethyl)-4-ethoxybenzene Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(Bromomethyl)-4-ethoxybenzene
Recent Advances in the Application of 1-(Bromomethyl)-4-ethoxybenzene (CAS: 2606-57-7) in Chemical Biology and Pharmaceutical Research
1-(Bromomethyl)-4-ethoxybenzene (CAS: 2606-57-7), a versatile chemical intermediate, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key building block in the synthesis of novel histone deacetylase (HDAC) inhibitors. Researchers utilized 1-(Bromomethyl)-4-ethoxybenzene as a crucial intermediate in developing a series of benzamide-based HDAC inhibitors, showing promising anticancer activity in preclinical models. The bromomethyl group's reactivity allowed for efficient functionalization, while the ethoxy group contributed to improved pharmacokinetic properties.
In the field of radiopharmaceuticals, recent work (Nature Chemistry, 2024) has explored the use of 2606-57-7 as a precursor for PET tracer development. The compound's structure enables facile incorporation of fluorine-18, making it valuable for imaging applications. Researchers successfully developed a series of radiolabeled analogs that demonstrated excellent blood-brain barrier penetration and target specificity for neurological disorders.
From a synthetic chemistry perspective, innovative methodologies have emerged for the selective modification of 1-(Bromomethyl)-4-ethoxybenzene. A 2024 ACS Catalysis report detailed a novel palladium-catalyzed cross-coupling approach that significantly expands the compound's derivatization potential. This advancement opens new possibilities for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
The compound's safety profile and metabolic characteristics have also been recently investigated. Toxicology studies published in Chemical Research in Toxicology (2023) indicate that 2606-57-7 exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations, supporting its continued development as a pharmaceutical intermediate. However, researchers note the importance of proper handling due to its alkylating properties.
Looking forward, several research groups are exploring the application of 1-(Bromomethyl)-4-ethoxybenzene in PROTAC (proteolysis targeting chimera) development. Preliminary results suggest its utility as a linker component in these targeted protein degradation platforms, potentially offering new avenues for addressing previously "undruggable" targets in oncology and neurodegenerative diseases.
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